molecular formula C15H13NO2S B4422317 2-[(3-methoxybenzyl)thio]-1,3-benzoxazole

2-[(3-methoxybenzyl)thio]-1,3-benzoxazole

Cat. No. B4422317
M. Wt: 271.3 g/mol
InChI Key: MLJQPYSUOJIVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methoxybenzyl)thio]-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-[(3-methoxybenzyl)thio]-1,3-benzoxazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various biological targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. It has also been shown to exhibit anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-methoxybenzyl)thio]-1,3-benzoxazole is its versatility in scientific research. It can be easily synthesized in the laboratory and has a wide range of potential applications in various fields of research. However, its use in lab experiments is limited by its low solubility in water and other common solvents. This can make it difficult to administer in vivo and can limit its effectiveness as a drug delivery system.

Future Directions

There are many potential future directions for research on 2-[(3-methoxybenzyl)thio]-1,3-benzoxazole. One area of interest is its potential use as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological systems. Further research is also needed to optimize the synthesis method and improve the solubility and bioavailability of this compound for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of potential applications in scientific research. It exhibits potent anti-inflammatory, antioxidant, and anticancer properties and has been studied extensively for its potential use as a drug delivery system and fluorescent probe. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and potential clinical applications.

Scientific Research Applications

2-[(3-methoxybenzyl)thio]-1,3-benzoxazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, this compound has been investigated for its potential use as a drug delivery system for targeted drug delivery.

properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-17-12-6-4-5-11(9-12)10-19-15-16-13-7-2-3-8-14(13)18-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJQPYSUOJIVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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